
6-Methoxy-3-methyl-2-(2-nitroethenyl)benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-3-methyl-2-(2-nitrovinyl)benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a methoxy group at the 6th position, a methyl group at the 3rd position, and a nitrovinyl group at the 2nd position on the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-methyl-2-(2-nitrovinyl)benzofuran typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzofuran derivative.
Methoxylation: Introduction of the methoxy group at the 6th position can be achieved using methanol in the presence of a base.
Methylation: The methyl group at the 3rd position is introduced using methyl iodide and a strong base like sodium hydride.
Nitrovinylation: The nitrovinyl group is introduced via a Henry reaction, where nitromethane reacts with an aldehyde in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-methyl-2-(2-nitrovinyl)benzofuran can undergo various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitroalkanes.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas and a palladium catalyst.
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of nitroalkanes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
6-Methoxy-3-methyl-2-(2-nitrovinyl)benzofuran has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-methyl-2-(2-nitrovinyl)benzofuran involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-3-methylbenzofuran: Lacks the nitrovinyl group.
3-Methyl-2-(2-nitrovinyl)benzofuran: Lacks the methoxy group.
6-Methoxy-2-(2-nitrovinyl)benzofuran: Lacks the methyl group.
Uniqueness
6-Methoxy-3-methyl-2-(2-nitrovinyl)benzofuran is unique due to the presence of all three functional groups (methoxy, methyl, and nitrovinyl) on the benzofuran ring, which may contribute to its distinct chemical and biological properties.
Properties
CAS No. |
37733-64-5 |
|---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
6-methoxy-3-methyl-2-[(E)-2-nitroethenyl]-1-benzofuran |
InChI |
InChI=1S/C12H11NO4/c1-8-10-4-3-9(16-2)7-12(10)17-11(8)5-6-13(14)15/h3-7H,1-2H3/b6-5+ |
InChI Key |
VWACKKSWDPLSHA-AATRIKPKSA-N |
Isomeric SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)/C=C/[N+](=O)[O-] |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


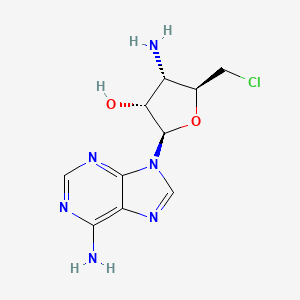
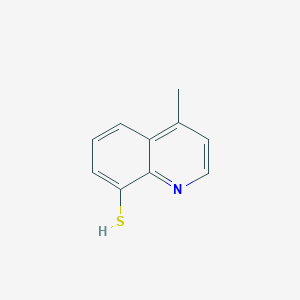
![1,1'-(2,3-Dihydrobenzo[d]oxazole-2,2-diyl)diethanone](/img/structure/B12902437.png)

![Benzamide, N-[3-benzoyl-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-6-yl]-](/img/structure/B12902458.png)
![[1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B12902460.png)
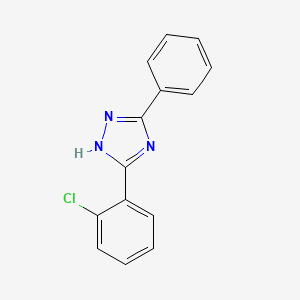

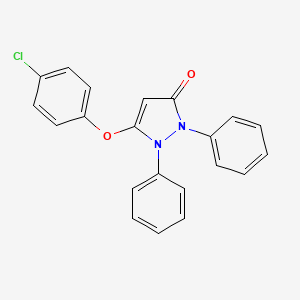
![1-[4-(3-Benzoyl-1,2-oxazole-4-carbonyl)phenyl]ethan-1-one](/img/structure/B12902483.png)
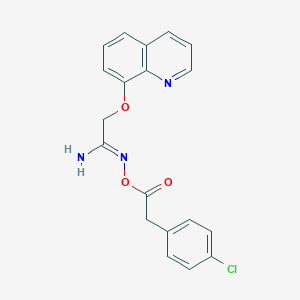
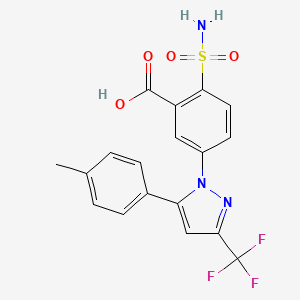
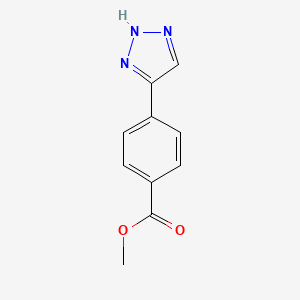
![4-Chloro-2-[4-(diethylsulfamoyl)phenyl]quinoline-6-sulfonyl fluoride](/img/structure/B12902499.png)
